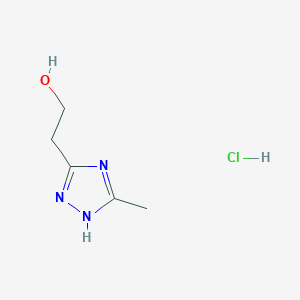

2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride” is a chemical compound that belongs to the class of 1,2,4-triazoles . It is a significant heterocycle that exhibits broad biological activities . The compound is available in solid form .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride”, has attracted much attention due to their broad biological activities . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride” can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum reveals the presence of triazole protons as a singlet at 7.48–8.32 ppm .Chemical Reactions Analysis

The chemical reactions involving “2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride” can be studied using various techniques. For example, the mass spectroscopy of tetrazoles, a related class of compounds, shows the expulsion of N2, followed by the loss of the hydrogen radical .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride” can be analyzed using various techniques. For instance, the 1H-NMR spectrum reveals the presence of a CH3 group as a singlet at 1.96–2.00 ppm .Aplicaciones Científicas De Investigación

- Application : Researchers have explored its potential as an antifungal agent by assessing its ability to bind to lanosterol 14α-demethylase (CYP51), a molecular target for clinically used azole antifungals . Further studies could optimize its efficacy and safety.

- Application : A metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid has been reported, emphasizing efficient triazole ring construction under flow conditions . This approach could inspire further synthetic methodologies.

Antifungal Agents and CYP51 Inhibition

Flow Chemistry and Triazole Ring Construction

Mecanismo De Acción

Target of Action

The primary targets of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival .

Mode of Action

This interaction could potentially alter the phosphorylation state of the proteins, thereby modulating their function .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the modulation of Glycogen synthase kinase-3 beta activity can influence the Wnt signaling pathway, which is involved in cell growth and differentiation . .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body.

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown due to the lack of comprehensive studies. Given its targets, it could potentially influence cell growth, survival, and differentiation .

Safety and Hazards

Direcciones Futuras

The future directions for “2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride” research could involve further exploration of its broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Additionally, the development of more effective and potent drugs with a triazole structure could be a focus of future research .

Propiedades

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-4-6-5(2-3-9)8-7-4;/h9H,2-3H2,1H3,(H,6,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXNOLKMXCPSQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2816450.png)

![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B2816462.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2816463.png)

![2-(4-fluorophenyl)-5-(2-hydroxy-2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2816467.png)